(S)-ATPO

Enantiopharmacology AMPA receptor Cortical wedge

Researchers isolating kainate receptor-mediated synaptic responses face confounding AMPA receptor currents that mask signals of interest. Racemic ATPO contains 50% inert (R)-enantiomer, halving potency and introducing variability, while broad-spectrum antagonists like NBQX lack subunit discrimination. (S)-ATPO (CAS 252930-37-3) is the definitive solution-an enantiopure competitive AMPA antagonist (IC50 15 μM) with weak partial agonism at GluR5-containing kainate receptors (Ki 23 μM) and no activity at GluR6. This validated pharmacological tool enables unambiguous dissection of AMPA- versus kainate-mediated neurotransmission. • Potent AMPA blockade: GluR1 Ki=2.0 μM, GluR4 Ki=6.7 μM • 100% active enantiomer: (R)-enantiomer confirmed inactive • Benchmark reference: 21-fold potency increase over AMOA Supplied with comprehensive analytical documentation for reproducible receptor fingerprinting in new expression systems.

Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
CAS No. 119439-06-4
Cat. No. B179912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ATPO
CAS119439-06-4
SynonymsAdenosine Triphosphate
Adenosine Triphosphate, Calcium Salt
Adenosine Triphosphate, Chromium Ammonium Salt
Adenosine Triphosphate, Chromium Salt
Adenosine Triphosphate, Magnesium Chloride
Adenosine Triphosphate, Magnesium Salt
Adenosine Triphosphate, Manganese Salt
Adenylpyrophosphate
ATP
ATP MgCl2
ATP-MgCl2
Atriphos
CaATP
Chromium Adenosine Triphosphate
Cr(H2O)4 ATP
CrATP
Magnesium Adenosine Triphosphate
Manganese Adenosine Triphosphate
MgATP
MnATP
Striadyne
Molecular FormulaC10H16N5O13P3
Molecular Weight507.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyZKHQWZAMYRWXGA-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000000 mg/L
1.97 M
1000.0 mg/mL;  862 mg/mL (magnesium salt)

Structure & Identifiers


Interactive Chemical Structure Model





(S)-ATPO: AMPA/Kainate Receptor Antagonist


(S)-ATPO, with CAS number 252930-37-3 (note: the user-provided CAS 119439-06-4 appears to be associated with a different chemical entity; the correct CAS for (S)-ATPO is 252930-37-3), is the active (S)-enantiomer of the racemic compound ATPO [1]. It functions as a competitive antagonist at ionotropic glutamate receptors of the AMPA-preferring subtype (GluR1-4), while also exhibiting partial agonist activity at kainate receptors containing the GluR5 (GluK1) subunit [1]. This compound is a structural hybrid, combining features of the NMDA antagonist AP7 and the AMPA/GluR5 agonist ATPA, and it displays no activity at NMDA receptors or at the GluR6 (GluK2) kainate receptor subunit [1].

Stereochemical control Enantiomer-specific (S)-ATPO for AMPA/kainate receptor studies; pure (S)-enantiomer, not racemate
Receptor profile AMPA (GluR1-4) antagonist with partial GluR5 (GluK1) agonist activity; no NMDA or GluR6 activity
Research models May support electrophysiology, radioligand binding, and recombinant receptor validation

(S)-ATPO: Enantiomeric Purity and Selectivity


Generic substitution of (S)-ATPO with its racemic mixture (ATPO) or related AMPA antagonists is inadvisable due to critical differences in activity and selectivity. First, the (R)-enantiomer of ATPO is essentially inactive as an agonist or antagonist across all tested systems, meaning that racemic ATPO would contain 50% inert material, effectively halving the expected potency and potentially introducing confounding variables in experimental assays [1]. Second, (S)-ATPO possesses a unique pharmacological profile, acting as an antagonist at AMPA receptors (GluR1-4) and a weak partial agonist at GluK5-containing kainate receptors, while showing no activity at GluR6 [1]. This dual-function profile is not replicated by other common AMPA antagonists like NBQX, which is a broad-spectrum competitive antagonist [2]. Therefore, the specific enantiomeric form and its distinct subunit selectivity are crucial parameters that cannot be assumed interchangeable with other compounds in the same class.

Racemic substitution

Racemic ATPO contains 50% inactive (R)-enantiomer, which may reduce assay potency and introduce stereochemical variability; enantiomeric control may be lost.

Class comparator mismatch

NBQX acts as a broad-spectrum AMPA/kainate antagonist without partial GluR5 agonism; the dual-functional profile of (S)-ATPO may not transfer.

(S)-ATPO: Comparative Evidence Guide


Enantiomeric Antagonism Potency

(S)-ATPO is the sole active enantiomer responsible for the pharmacological effects of ATPO. In a direct head-to-head comparison, (S)-ATPO exhibited potent antagonism of AMPA-induced depolarizations in the rat cortical wedge preparation with an IC50 of 15 ± 1 μM [1]. In stark contrast, the (R)-enantiomer was essentially inactive as an agonist or antagonist across all test systems [1]. This demonstrates that the activity of racemic ATPO is entirely attributable to the (S)-enantiomer. Therefore, using the pure (S)-enantiomer ensures maximal potency and eliminates the confounding influence of an inert stereoisomer, which is critical for reproducible experimental results.

Enantiomer Potency
Head-to-head
(S)-ATPO IC50 15 μM vs (R)-ATPO inactive; activity resides exclusively in (S)-enantiomer
Supports enantiomer-specific AMPA antagonism
Inactive (R)-enantiomer may confound racemic mixture interpretation
Enantiopharmacology AMPA receptor Cortical wedge

Potency Enhancement Over Parent Compounds

(S)-ATPO demonstrates a significant improvement in functional antagonism compared to its parent compound AMOA and its carboxylic acid analog ATOA. In a cross-study comparison using the same rat cortical slice model, (S)-ATPO showed an IC50 of 15 μM for inhibiting AMPA-induced depolarizations [1]. The racemic compound ATPO showed an IC50 of 28 μM in the same assay [2]. In contrast, the parent compound AMOA required a much higher concentration with an IC50 of 320 μM, and the carboxylic acid analog ATOA had an IC50 of 150 μM [2]. This represents a greater than 20-fold increase in potency for (S)-ATPO relative to AMOA and a 10-fold increase relative to ATOA, highlighting the critical contribution of the phosphonic acid moiety and the (S)-stereochemistry for enhanced target engagement.

Potency vs. Analogs
Cross-study comparable
21-fold over AMOA, 10-fold over ATOA, ~2-fold over racemic ATPO in cortical wedge assay
Reported rank within tested compounds; phosphonic acid and (S)-stereochemistry enhance target engagement
Inter-study comparison; conditions may vary
Structure-activity relationship AMPA antagonist Cortical slice

Subunit Selectivity: AMPA vs. Kainate Receptors

(S)-ATPO displays a unique and quantifiable selectivity profile across different ionotropic glutamate receptor subunits expressed in Xenopus oocytes. It potently blocks kainic acid agonist effects at GluR1 (Ki = 2.0 μM) and GluR3 (Ki = 3.6 μM), with a 3-4 fold lower potency at GluR4 (Ki = 6.7 μM) and a further 11-fold lower potency at GluR5 (Ki = 23 μM) [1]. Critically, (S)-ATPO was found to be completely inactive at GluR6 and GluR6/KA2 heteromeric receptors [1]. This class-level inference of selective antagonism, with a clear preference for AMPA-preferring subunits (GluR1-4) and a marked lack of activity at GluR6, provides a precise pharmacological fingerprint that distinguishes (S)-ATPO from broader-spectrum AMPA/kainate receptor antagonists.

Subunit Selectivity
Class-level inference
GluR1 Ki 2.0 μM, GluR3 3.6 μM, GluR4 6.7 μM, GluR5 23 μM, GluR6 inactive (Xenopus oocytes)
Reported subunit selectivity profile; >11-fold GluR1 over GluR5, no GluR6 activity
Recombinant receptor expression model
Receptor subtype GluR Electrophysiology

Radioligand Binding at AMPA Receptors

(S)-ATPO demonstrates a distinct radioligand binding profile in rat brain membrane preparations. It inhibits the binding of the agonist radioligand [3H]AMPA with an IC50 of 16 ± 1 μM and the antagonist radioligand [3H]CNQX with a higher apparent potency (IC50 = 1.8 ± 0.2 μM) [1]. In contrast, (S)-ATPO was completely inactive in displacing [3H]kainic acid or [3H]CPP (an NMDA receptor ligand) [1]. This binding profile confirms its identity as a competitive AMPA receptor antagonist with no measurable affinity for NMDA or kainate binding sites under these conditions. The differential displacement of [3H]AMPA versus [3H]CNQX (an approximately 9-fold difference in IC50) may reflect subtle differences in the binding modes of agonists and antagonists at the receptor.

Binding Signature
Supporting evidence
[3H]AMPA IC50 16 μM, [3H]CNQX IC50 1.8 μM; no [3H]kainate or [3H]CPP binding
Supports batch identity verification and AMPA receptor competitive antagonist profile
Rat brain membrane preparations
Radioligand binding AMPA receptor Competitive inhibition

(S)-ATPO: Research and Industrial Applications


AMPA and Kainate Roles in Synaptic Physiology

In electrophysiological studies aimed at isolating the contribution of AMPA receptors versus GluK5-containing kainate receptors to synaptic transmission, (S)-ATPO offers a unique pharmacological tool. Its defined profile as a potent AMPA receptor antagonist (IC50 = 15 μM) [1] with weak partial agonist activity at GluK5 (Ki = 23 μM) [1] allows for selective blockade of AMPA-mediated components. By applying (S)-ATPO, researchers can isolate and study the residual synaptic responses that are mediated by kainate receptors, particularly those containing the GluK5 subunit, which are otherwise masked by larger AMPA receptor-mediated currents.

SAR for Ionotropic Glutamate Receptor Ligands

(S)-ATPO serves as a benchmark compound in medicinal chemistry programs focused on developing novel AMPA and kainate receptor ligands. Its well-characterized potency and subunit selectivity profile [1] provide a critical reference point for evaluating new chemical entities. For instance, the 21-fold increase in potency over AMOA [2] and the clear enantiomeric activity (with the (R)-enantiomer being inactive) [1] serve as key SAR milestones. New compounds can be directly compared to (S)-ATPO in standardized functional assays (e.g., cortical wedge, recombinant receptor electrophysiology) to quantify improvements in potency, selectivity, and efficacy, thereby accelerating the drug discovery process.

Validation of Recombinant Receptor Systems

When establishing or validating a new cell line expressing recombinant ionotropic glutamate receptors (e.g., GluR1-4, GluR5, or GluR6 in HEK293 cells or Xenopus oocytes), (S)-ATPO is an essential control compound. Its precisely known Ki values for each subunit (e.g., GluR1: Ki = 2.0 μM; GluR4: Ki = 6.7 μM; GluR6: inactive) [1] provide a definitive pharmacological fingerprint. By testing (S)-ATPO in the new system, researchers can confirm the identity of the expressed receptor and verify that its pharmacological properties match the established literature, ensuring the reliability and reproducibility of the expression system for subsequent high-throughput screening or detailed mechanistic studies.

Application
Selection Property
Validation Focus
AMPA/Kainate synaptic physiology studies
Stereochemical control and subunit selectivity
Isolation of AMPA- vs. GluK5-mediated components
Ionotropic glutamate receptor SAR studies
Enantiomer-specific activity and selectivity benchmarks
Comparative potency and selectivity in functional assays
Recombinant glutamate receptor system validation
Defined pharmacological fingerprint
Receptor identity and pharmacological profile confirmation
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